3,3-Dichloro-propionic acid
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Overview
Description
3,3-Dichloropropanoic acid is an organic compound with the chemical formula C₃H₄Cl₂O₂. It is a carboxylic acid characterized by the presence of two chlorine atoms attached to the third carbon of the propanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dichloropropanoic acid can be synthesized through several methods. One common approach involves the chlorination of propanoic acid. This reaction typically requires the presence of a chlorinating agent such as phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂) under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions .
Industrial Production Methods: In industrial settings, the production of 3,3-dichloropropanoic acid often involves the use of large-scale chlorination reactors. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dichloropropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or alcohols.
Substitution: The chlorine atoms in 3,3-dichloropropanoic acid can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or less chlorinated derivatives.
Substitution: Formation of hydroxyl or amino-substituted propanoic acids.
Scientific Research Applications
3,3-Dichloropropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on cellular processes.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3,3-dichloropropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting metabolic processes. Its chlorinated structure allows it to interact with biological membranes and proteins, leading to various biochemical effects .
Comparison with Similar Compounds
3-Chloropropanoic Acid: Similar in structure but with only one chlorine atom.
2,3-Dichloropropanoic Acid: Differing in the position of chlorine atoms.
2,2-Dichloropropanoic Acid: Another isomer with chlorine atoms on the second carbon.
Uniqueness: 3,3-Dichloropropanoic acid is unique due to the specific positioning of its chlorine atoms, which imparts distinct chemical and physical properties. This positioning affects its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3,3-dichloropropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O2/c4-2(5)1-3(6)7/h2H,1H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPLCFMATPQWMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22716-03-6 |
Source
|
Record name | 3,3-dichloropropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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